2-Cyclopropyl-3-fluoroanisole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11FO |
|---|---|
Molecular Weight |
166.19 g/mol |
IUPAC Name |
2-cyclopropyl-1-fluoro-3-methoxybenzene |
InChI |
InChI=1S/C10H11FO/c1-12-9-4-2-3-8(11)10(9)7-5-6-7/h2-4,7H,5-6H2,1H3 |
InChI Key |
KVWLNHWGGMDMOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)F)C2CC2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Cyclopropyl 3 Fluoroanisole and Analogous Structures
Strategies for Constructing the Cyclopropyl (B3062369) Ring in Aryl Systems
The introduction of a cyclopropyl group onto an aromatic ring can be achieved through several synthetic routes. These methods can be broadly categorized into the formation of the cyclopropane (B1198618) ring from an olefinic precursor already attached to the aryl system, or the direct coupling of a cyclopropyl unit to the aromatic core.
Cyclopropanation Reactions of Olefinic Precursors
One of the most common methods for forming a cyclopropane ring is the reaction of an alkene with a carbene or carbenoid. In the context of synthesizing aryl cyclopropanes, this involves the cyclopropanation of an aryl-substituted olefin. Various reagents and catalytic systems have been developed to facilitate this transformation, offering different levels of efficiency and stereocontrol.
The Simmons-Smith reaction, which utilizes a carbenoid generated from diiodomethane (B129776) and a zinc-copper couple, is a classic method for cyclopropanation. Modifications of this reaction, such as using diethylzinc, can enhance reactivity. Another approach involves the use of diazo compounds, like diazomethane (B1218177) or ethyl diazoacetate, often in the presence of a transition metal catalyst such as copper or rhodium. These catalysts form a metal-carbene intermediate that then reacts with the alkene. The choice of catalyst and ligands can influence the stereoselectivity of the reaction. For instance, rhodium(III)-catalyzed cyclopropanation of unactivated olefins initiated by C-H activation has been demonstrated as a viable method.
| Method | Carbene/Carbenoid Source | Key Features | Stereospecificity |
|---|---|---|---|
| Simmons-Smith Reaction | Iodomethylzinc iodide | Utilizes a zinc-copper couple; modifications can enhance reactivity. | Syn-addition. |
| Diazo Compounds with Metal Catalysis | Diazoalkanes (e.g., diazomethane, ethyl diazoacetate) | Requires a transition metal catalyst (e.g., Cu, Rh); catalyst choice influences selectivity. | Generally syn-addition, with stereoselectivity influenced by catalyst and ligands. |
| Kulinkovich Reaction | Grignard reagents with esters in the presence of a titanium alkoxide | Forms cyclopropanols. | N/A |
Cross-Coupling Approaches for Aryl-Cyclopropyl Bond Formation
Cross-coupling reactions provide a powerful and versatile alternative for forging the aryl-cyclopropyl bond. These methods involve the reaction of an aryl halide or triflate with a cyclopropyl-organometallic reagent in the presence of a metal catalyst.
Palladium catalysts are widely employed in cross-coupling reactions. The Suzuki-Miyaura coupling, which utilizes a cyclopropylboronic acid or its derivatives, is a prominent example. This reaction typically proceeds with high yields and excellent functional group tolerance. For instance, the coupling of aryl triflates with trans-cyclopropylboronic acids using a palladium catalyst and a suitable base like KF·2H₂O or K₃PO₄·3H₂O affords trans-cyclopropylarenes with complete retention of configuration for optically active boronic acids. The addition of NaBr can stabilize the palladium catalyst and improve yields.
Negishi-type couplings, which employ organozinc reagents, are also effective. A notable development is the palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide with aryl bromides, which is significantly enhanced by the addition of zinc halides. This method allows for the synthesis of cyclopropyl arenes in good to excellent yields.
Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-based systems for forming aryl-cyclopropyl bonds. Copper(II) acetate (B1210297) has been shown to promote the S-cyclopropylation of thiophenols using cyclopropylboronic acid, providing aryl cyclopropyl sulfides in moderate to excellent yields. More recently, a copper-catalyzed enantioconvergent radical cross-coupling of racemic cyclopropyl halides with terminal alkynes has been developed, offering a route to chiral alkynyl cyclopropanes. This method utilizes hard chiral N,N,N-ligands in combination with Cu(II) salts.
Nickel catalysts offer a distinct reactivity profile and have been successfully applied in the formation of aryl-cyclopropyl linkages. Nickel-catalyzed N-arylation of cyclopropylamine (B47189) with aryl halides provides a direct route to N-arylcyclopropylamines. Additionally, nickel catalysis can be used in ring-opening reactions of aryl cyclopropyl ketones. For example, the nickel-catalyzed borylative ring-opening of aryl cyclopropyl ketones with bis(pinacolato)diboron (B136004) yields 4-oxoalkylboronates. A nickel-catalyzed γ-alkylation of aryl cyclopropyl ketones with unactivated primary alkyl chlorides has also been reported.
| Catalyst | Coupling Partners | Key Features |
|---|---|---|
| Palladium | Aryl halides/triflates and cyclopropylboronic acids (Suzuki-Miyaura) or cyclopropyl Grignard reagents (Negishi-type). | High yields, good functional group tolerance, and stereospecificity with chiral boronic acids. |
| Copper | Aryl thiols and cyclopropylboronic acid; racemic cyclopropyl halides and terminal alkynes. | Cost-effective, enables enantioconvergent radical cross-couplings. |
| Nickel | Aryl halides and cyclopropylamine; aryl cyclopropyl ketones with various reagents. | Effective for C-N bond formation and ring-opening reactions. |
Stereoselective Construction of Substituted Cyclopropyl Moieties
The synthesis of enantiomerically enriched cyclopropanes is of great importance, as the stereochemistry of the cyclopropyl group can have a profound impact on the biological activity of a molecule. Several strategies have been developed to achieve stereocontrol in cyclopropanation reactions.
The use of chiral catalysts is a common approach. For example, asymmetric [3+2] photocycloadditions of aryl cyclopropyl ketones can be achieved using a dual-catalyst system comprising a chiral Lewis acid and a transition metal photoredox catalyst, leading to the construction of densely substituted cyclopentane (B165970) structures.
Substrate-directed reactions can also provide high levels of stereoselectivity. The cyclopropanation of chiral allylic alcohols using the Simmons-Smith reagent often proceeds with high diastereoselectivity, with the hydroxyl group directing the reagent to one face of the double bond.
Furthermore, biocatalysis offers a powerful tool for stereoselective cyclopropanation. Engineered myoglobin-based carbene transferases have been developed for the asymmetric cyclopropanation of electron-deficient alkenes. These enzymes can provide access to electrophilic cyclopropanes with high enantioselectivity.
Methodologies for Fluorine Atom Introduction into Aromatic Systems
The incorporation of a fluorine atom onto an aromatic ring is a critical step in the synthesis of fluorinated aryl compounds. The choice of method depends on the electronic nature of the substrate and the desired regioselectivity.
Electrophilic fluorination is a common strategy for introducing fluorine into electron-rich aromatic systems like anisoles. This approach utilizes reagents that deliver an electrophilic fluorine species ("F+"). The methoxy (B1213986) group of an anisole (B1667542) is a strong activating group and directs electrophiles to the ortho and para positions.
Commonly used electrophilic fluorinating agents belong to the N-F class, where a fluorine atom is attached to a nitrogen atom, rendering it electrophilic. researchgate.net These reagents are generally stable, solid materials that are easier and safer to handle than elemental fluorine. brynmawr.edu Key examples include Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-Fluorobenzenesulfonimide (NFSI). researchgate.netbrynmawr.edu
The reaction typically proceeds via a standard electrophilic aromatic substitution mechanism. For an anisole derivative, this would lead primarily to fluorination at the positions ortho or para to the methoxy group. Achieving fluorination at the meta position, as required for 2-cyclopropyl-3-fluoroanisole, is challenging via this direct method and often requires multi-step strategies involving directing groups.
| Reagent Name | Abbreviation | Key Characteristics |
|---|---|---|
| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor™ | Highly effective, commercially available, solid reagent used for a wide variety of substrates. researchgate.net |
| N-Fluorobenzenesulfonimide | NFSI | A mild and highly effective fluorinating agent with a broad substrate scope. brynmawr.edu |
| N-Fluoropyridinium salts | NFPy | Represents another class of N-F reagents, though can be less effective than Selectfluor™ in some applications. rsc.org |
Nucleophilic aromatic substitution (SNAr) provides an alternative route to introduce fluorine. This method is effective for aromatic rings that are activated by electron-withdrawing groups positioned ortho or para to a suitable leaving group (e.g., -Cl, -NO₂). The synthesis of C(sp²)-fluorine bonds through SNAr is a significant challenge for synthetic chemists. nih.govacs.org
Traditional conditions for SNAr fluorination often require high temperatures and polar aprotic solvents. nih.govacs.org Common fluoride (B91410) sources include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF). nih.govacs.org CsF is generally more reactive due to its higher solubility, but it is also more expensive. nih.govacs.org The reactivity of these salts is often limited by their high lattice energies and poor solubility. nih.gov To overcome these limitations, strategies such as using phase-transfer catalysts (e.g., tetrabutylammonium (B224687) chloride) in conjunction with KF have been developed to enhance the concentration of the active, anhydrous fluoride nucleophile in solution. nih.govacs.org
Another reagent, Diethylaminosulfur trifluoride (DAST), is typically used to convert alcohols or carbonyl compounds to fluorides, but specialized methods can adapt it for aromatic systems, for instance, by converting methyl thionoesters into difluoro(methoxy)methyl derivatives. nbuv.gov.ua
| Reagent | Typical Application | Advantages/Disadvantages |
|---|---|---|
| Potassium Fluoride (KF) | SNAr reactions | Cost-effective, but requires high temperatures and often phase-transfer catalysts. nih.govacs.org |
| Cesium Fluoride (CsF) | SNAr reactions | More reactive than KF but significantly more expensive. nih.govacs.org |
| Diethylaminosulfur trifluoride (DAST) | Deoxofluorination | Primarily for converting alcohols/carbonyls; less common for direct aryl fluorination. nbuv.gov.ua |
Modern synthetic chemistry has seen the emergence of powerful new methods for C-F bond formation that operate under milder conditions. Visible-light photoredox catalysis has become a significant strategy for activating small molecules and enabling the introduction of fluorine into organic substrates. vapourtec.com
These reactions typically involve a photocatalyst, such as a ruthenium or iridium complex, which, upon excitation by visible light, can initiate a single-electron transfer (SET) process. researchgate.net For C-F bond formation, this can involve the generation of a carbon-centered radical from a suitable precursor, which is then trapped by a fluorine source like Selectfluor®. researchgate.netnih.gov This approach represents a practical improvement over older UV-mediated methods and has expanded the toolkit for creating fluorinated molecules. researchgate.netnih.gov
Transition metal catalysis also offers pathways for C-F bond formation, although these are often focused on the cleavage of C-F bonds for further functionalization. nih.gov However, developments in this area continue to provide novel routes for constructing these bonds.
Formation of the Methoxy Group and Aryl Ether Linkage
The methoxy group is a key functional group in anisole and its derivatives. wikipedia.org Its formation, known as methoxylation, can be achieved through several reliable methods.
The most traditional and widely used method for forming an aryl ether is the Williamson ether synthesis. This involves the deprotonation of a phenol (B47542) with a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace a leaving group from a methylating agent, such as methyl iodide or dimethyl sulfate.
Alternatively, modern cross-coupling reactions allow for the formation of the C-O bond. Metal-catalyzed methylation of phenols or the methoxylation of aryl halides provides a powerful route. wikipedia.org For example, copper- or palladium-catalyzed reactions can couple aryl halides with methanol (B129727) or methoxides to form the corresponding anisole derivative. nih.govgoogle.com These methods often exhibit broad functional group tolerance and can be performed under relatively mild conditions. nih.govgoogle.com
Integrated Synthetic Routes to this compound
The synthesis of a polysubstituted benzene (B151609) ring like this compound requires careful planning to control the regiochemistry of the substitution pattern. The electronic properties of the substituents dictate the position of subsequent additions, necessitating a sequential assembly from simpler starting materials.
A plausible synthetic route for this compound would not involve the direct functionalization of a pre-formed 2-cyclopropylanisole. The strong ortho-, para- directing nature of both the cyclopropyl and methoxy groups would make the introduction of a fluorine atom at the 3-position highly disfavored.
A more logical approach involves a sequence where the substitution pattern is built strategically. One possible retrosynthetic analysis is outlined below:
Final Step: Methylation. The final molecule can be obtained by methylating the corresponding phenol, 2-cyclopropyl-3-fluorophenol (B2910370). This is a standard Williamson ether synthesis.
Fluorine Introduction. The 2-cyclopropyl-3-fluorophenol precursor could be synthesized from 2-cyclopropylphenol. The hydroxyl group of the phenol can be used as a directing group. Through ortho-lithiation (directed metalation) using a strong base like n-butyllithium, a lithium atom is introduced specifically at the position adjacent to the hydroxyl group. This lithiated intermediate can then be quenched with an electrophilic fluorine source (e.g., NFSI) to install the fluorine atom at the desired 3-position.
Cyclopropyl Group Introduction. The starting material, 2-cyclopropylphenol, can be prepared from 2-bromophenol (B46759) via a transition-metal-catalyzed cross-coupling reaction, such as a Suzuki coupling with cyclopropylboronic acid.
This multi-step synthetic route allows for the precise placement of each substituent by leveraging the directing effects of functional groups and the specific reactivity of organometallic intermediates.
| Compound Name |
|---|
| This compound |
| Anisole |
| Potassium Fluoride |
| Cesium Fluoride |
| Diethylaminosulfur trifluoride |
| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) |
| N-Fluorobenzenesulfonimide |
| Methanol |
| Dimethyl ether |
| Vanillin |
| Titanium methoxide (B1231860) |
| Tetramethyl orthosilicate |
| Methyl iodide |
| Dimethyl sulfate |
| 2-cyclopropyl-3-fluorophenol |
| 2-cyclopropylphenol |
| n-butyllithium |
| 2-bromophenol |
| Cyclopropylboronic acid |
Convergent Synthesis Design for Structural Complexity
For a molecule like this compound, a convergent strategy would typically involve the preparation of two main fragments: a functionalized aromatic core and a cyclopropyl-donating reagent. The key step is the coupling of these two fragments. Transition metal-catalyzed cross-coupling reactions are the premier tool for this purpose.
Key Fragments for Convergent Synthesis:
Aromatic Fragment: A pre-functionalized 1,2,3-trisubstituted benzene ring. For instance, a 2-halo-3-fluoroanisole (e.g., 2-bromo-3-fluoroanisole (B1273065) or 2-iodo-3-fluoroanisole) serves as an excellent electrophilic partner in cross-coupling reactions. The synthesis of this fragment requires careful control of regioselectivity during aromatic substitution reactions.
Cyclopropyl Fragment: A nucleophilic or organometallic cyclopropyl reagent. Common examples include cyclopropylboronic acid (for Suzuki coupling), cyclopropylzinc reagents (for Negishi coupling), or cyclopropylmagnesium halides (for Kumada coupling). The introduction of boron groups into cyclopropane structures is particularly useful, as it enables efficient functional modification and subsequent coupling. nih.gov
The strategic bond disconnection in a convergent synthesis for the target structure is at the aryl-cyclopropyl C-C bond. The subsequent coupling reaction forms this bond, uniting the two complex fragments.
Table 1: Representative Convergent Cross-Coupling Strategies for Aryl-Cyclopropyl Bond Formation
| Coupling Reaction | Aromatic Fragment (Example) | Cyclopropyl Fragment | Catalyst System (Typical) |
|---|---|---|---|
| Suzuki Coupling | 2-Bromo-3-fluoroanisole | Cyclopropylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) |
| Negishi Coupling | 2-Iodo-3-fluoroanisole | Cyclopropylzinc chloride | Pd(dba)₂, Ligand (e.g., SPhos) |
| Stille Coupling | 2-Bromo-3-fluoroanisole | Tributyl(cyclopropyl)stannane | Pd(PPh₃)₄, LiCl |
This modular approach allows for the late-stage introduction of the cyclopropyl group, which is beneficial if the group is sensitive to reaction conditions used to construct the aromatic core. Furthermore, a library of structurally diverse analogs can be generated by coupling various substituted aromatic fragments with different functionalized cyclopropyl reagents.
Control of Regioselectivity and Diastereoselectivity in Multi-Step Syntheses
The successful synthesis of this compound and its analogs is critically dependent on the precise control of both regioselectivity (where substituents are placed) and diastereoselectivity (the relative 3D orientation of substituents).
Regioselectivity:
Achieving the desired 1,2,3-substitution pattern on the anisole ring is a significant regiochemical challenge. The directing effects of the substituents play a crucial role. The methoxy group (-OCH₃) is a strong ortho-, para-director, while the fluorine atom is a deactivating but also ortho-, para-directing group.
In strategies involving the functionalization of a pre-existing anisole ring, controlling the position of incoming electrophiles or organometallic coupling partners is paramount. For example, direct C-H functionalization of anisole derivatives is a modern approach to forming C-C bonds. However, regioselectivity is a major hurdle. nih.gov Studies on rare-earth-catalyzed C-H functionalization of anisole have shown that the reaction preferentially occurs at the ortho-C(sp²)-H site. nih.gov This preference is primarily governed by ring strain in the transition state, where the formation of a four-membered ring intermediate for ortho-activation is less strained than the three-membered ring required for activation of the methyl C(sp³)-H bond. nih.gov This inherent preference for ortho-functionalization can be exploited to install groups at the C2 position relative to the methoxy group.
Diastereoselectivity:
While the parent this compound molecule is achiral, the synthesis of analogous structures, particularly those with substituted cyclopropane rings, requires strict control over diastereoselectivity (e.g., cis/trans isomerism). The stereochemistry of the cyclopropane ring is often established during its formation.
Modern cyclopropanation methods offer high levels of diastereocontrol. These methods include:
Transition-Metal Catalyzed Cyclopropanation: Dirhodium(II) catalysts are highly effective in promoting the reaction of alkenes with diazo compounds to form cyclopropanes. The choice of ligand on the rhodium catalyst can significantly influence the diastereoselectivity of the product. For instance, specific azetidine-ligated dirhodium(II) catalysts have been developed to provide high diastereocontrol for the formation of cis-cyclopropane products from substituted styrenes and diazo esters. nih.gov
Biocatalytic Cyclopropanation: Chemoenzymatic strategies have emerged as powerful methods for synthesizing cyclopropanes with high stereoselectivity. nih.gov Engineered hemoproteins, such as myoglobin (B1173299) variants, can catalyze cyclopropanation reactions with high diastereomeric ratios and enantiomeric excess, offering a green and efficient alternative to traditional chemocatalysis. wpmucdn.com
Photochemical Methods: Visible-light-mediated approaches have also been developed. A modular synthesis of cis-cyclopropanes can be achieved through a one-pot cyclopropanation and stereoselective reduction sequence activated by visible light, where the stereoinversion of a cyclopropyl radical intermediate is faster than the hydrogen atom transfer process, allowing for kinetic control of the stereochemical outcome. acs.orgnih.gov
The development of methods for the diastereoselective synthesis of functionalized cyclopropanes, such as cyclopropyl diboronates, provides access to versatile building blocks that can be used in convergent syntheses to construct complex architectures with defined stereochemistry. nih.gov
Table 2: Influence of Catalyst on Diastereoselectivity in a Model Cyclopropanation Reaction
| Alkene Substrate | Carbene Precursor | Catalyst/Method | Diastereomeric Ratio (cis:trans) | Reference |
|---|---|---|---|---|
| Styrene | Ethyl diazoacetate | Rh₂(OAc)₄ | Variable (favors trans) | nih.gov |
| Styrene | Ethyl diazoacetate | Dirhodium(II) with azetidine (B1206935) ligand | High (favors cis) | nih.gov |
| 4-Methoxystyrene | Ethyl α-diazopyruvate | Engineered Myoglobin Mb(H64V,V68G) | >99:1 | wpmucdn.com |
| 1-Octene | N-hydroxyphthalimide ester diazo compound | Visible Light / Benzothiazoline | >20:1 (cis favored) | acs.org |
By selecting the appropriate synthetic methodology and catalyst system, it is possible to control the diastereochemical outcome of the cyclopropanation step, thereby enabling the synthesis of specific isomers of complex cyclopropyl-containing aromatic compounds.
Reactivity and Mechanistic Studies of 2 Cyclopropyl 3 Fluoroanisole Transformations
Reactions Involving the Cyclopropyl (B3062369) Ring
The strained three-membered ring of the cyclopropyl group is a key site for reactivity, undergoing ring-opening reactions and serving as a point for further molecular elaboration.
The cyclopropyl group in arylcyclopropanes can undergo ring-opening reactions, particularly under conditions that generate radical intermediates. The stability of the resulting radical and the reaction conditions dictate the outcome of these transformations. The presence of an adjacent aromatic ring can influence the energetics and mechanism of the ring-opening process. vt.edunih.govvt.edu
In the case of cyclopropylarene radical cations, the ring-opening can be induced by nucleophiles. However, the rate and feasibility of this process are highly dependent on the nature of the aromatic system. vt.edunih.gov For instance, while cyclopropylbenzene (B146485) radical cations undergo rapid ring-opening, the radical cations of more extended aromatic systems like 9-cyclopropylanthracene (B3050564) may favor reactions on the aromatic ring over cyclopropane (B1198618) ring-opening. vt.edunih.govacs.org This is attributed to a product-like transition state where the positive charge is localized on the cyclopropyl group, minimizing stabilization from the aromatic ring. nih.gov
Radical-induced ring cleavage is a known pathway for the transformation of cyclopropyl-containing compounds. nih.gov In enzymatic systems, for example, the generation of a radical adjacent to a cyclopropyl group can trigger ring-opening, leading to inactivation of the enzyme. nih.gov This highlights the potential for similar radical-initiated rearrangements in 2-cyclopropyl-3-fluoroanisole, where a radical could be generated on the aromatic ring or the methoxy (B1213986) group, potentially leading to ring-opened products. The specific products would depend on the site of radical formation and the subsequent reaction cascade.
Visible-light-mediated photoredox catalysis has also emerged as a powerful tool for initiating ring-opening reactions of cyclopropanes. researchgate.net These methods often proceed through the formation of radical ions, offering alternative pathways for the transformation of cyclopropylarenes. chemrxiv.org
The cyclopropyl group, beyond its participation in ring-opening reactions, can be activated for the formation of new carbon-carbon and carbon-heteroatom bonds. This activation often involves transition metal catalysis, where the metal center interacts with the strained ring.
Palladium-catalyzed reactions are prominent in the functionalization of cyclopropyl groups. For instance, the palladium-catalyzed ring-opening cycloisomerization of methylenecyclopropyl ketones demonstrates the selective cleavage of a carbon-carbon single bond within the cyclopropane ring. nih.gov This process can be directed by the choice of catalyst and reaction conditions to yield various heterocyclic products. nih.gov While this compound does not possess a ketone or an exocyclic double bond, these studies illustrate the principle of palladium-mediated cyclopropane activation.
Furthermore, the cyclopropyl group can participate in cross-coupling reactions. While direct C-H activation of the cyclopropyl ring is challenging, it can be facilitated by neighboring group participation. unl.pt In the context of this compound, the methoxy group could potentially direct a metal catalyst to a C-H bond on the cyclopropyl ring, although this is less common than ortho-metalation on the aromatic ring.
The development of enantioselective ring-opening reactions of donor-acceptor cyclopropanes with various nucleophiles has expanded the synthetic utility of the cyclopropyl group. scispace.com These reactions, often catalyzed by chiral metal complexes, allow for the stereocontrolled introduction of new functional groups. scispace.com
Transformations of the Fluorinated Aromatic Moiety
The fluorinated aromatic ring of this compound provides another handle for chemical modification, primarily through directed ortho-metalation and catalytic C-F bond activation.
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org The methoxy group in this compound can act as a directed metalation group (DMG), facilitating the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. wikipedia.orgharvard.edu This generates a lithiated intermediate that can be trapped with a variety of electrophiles to introduce new substituents specifically at the position ortho to the methoxy group.
In the case of 3-fluoroanisole, deprotonation with organolithium compounds occurs between the fluorine and methoxy groups. sit.edu.cn By analogy, for this compound, the methoxy group is expected to direct lithiation to the C6 position, which is ortho to the methoxy group and not sterically hindered by the cyclopropyl group. The resulting aryllithium species can then react with electrophiles to introduce a wide range of functional groups.
The strength of the DMG and the reaction conditions are crucial for the success of DoM. uvm.eduuwindsor.ca The methoxy group is considered a moderately effective DMG. organic-chemistry.org The choice of the organolithium reagent and solvent can also influence the efficiency and regioselectivity of the metalation. uwindsor.ca
Table 1: Examples of Electrophiles Used in Directed Ortho-Metalation Reactions
| Electrophile | Introduced Functional Group |
| CO₂ | Carboxylic acid |
| DMF | Aldehyde |
| I₂ | Iodine |
| Me₃SiCl | Trimethylsilyl |
| R-CHO | Secondary alcohol |
| R₂C=O | Tertiary alcohol |
This table provides a general overview of electrophiles commonly used in DoM reactions and is not specific to this compound.
The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant challenge. researchgate.netnih.gov However, recent advancements in transition metal catalysis have enabled the functionalization of fluoroaromatics through C-F bond cleavage. nih.govmdpi.com
Transition metal complexes, particularly those of nickel and palladium, have been successfully employed to catalyze the cross-coupling of fluoroaromatics with various coupling partners. mdpi.comcore.ac.uk These reactions typically involve the oxidative addition of the C-F bond to a low-valent metal center, followed by transmetalation and reductive elimination to form the new bond. eie.gr
For electron-rich aryl fluorides like anisole (B1667542) derivatives, these coupling reactions can be challenging. However, the use of specific ligands and reaction conditions has enabled such transformations. For example, nickel complexes with bidentate phosphine (B1218219) ligands have been shown to be effective for the coupling of fluoroaromatics with Grignard reagents. mdpi.com Similarly, palladium catalysts have been used for the Suzuki coupling of fluoroaromatics, often requiring an ortho-directing group or an electron-withdrawing group to facilitate the C-F bond activation. mdpi.com
In the context of this compound, the fluorine atom is situated on an electron-rich aromatic ring, making its activation difficult. The presence of the ortho-cyclopropyl and meta-methoxy groups will influence the electronic properties and steric environment of the C-F bond, which could affect the efficiency of the catalytic process. The development of new catalytic systems with high activity and selectivity is crucial for the successful C-F functionalization of such substrates. springernature.com
Table 2: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions of Fluoroaromatics
| Catalyst System | Coupling Partner | Product Type |
| NiCl₂(dppe) | Grignard Reagent | Alkylated/Arylated Arene |
| Pd(OAc)₂/Ligand | Boronic Acid | Biaryl |
| Ni(0)/Ligand | Primary Amine | Secondary Aniline |
| PdCl₂(PCy₃)₂ | Grignard Reagent | Alkylated/Arylated Arene |
This table illustrates general catalytic systems for C-F bond activation and is not exhaustive or specific to this compound.
Catalytic C-F Bond Activation and Functionalization
Metal-Free C-F Bond Transformations
The activation and subsequent transformation of carbon-fluorine (C-F) bonds in fluoroaromatic compounds is a significant challenge in synthetic chemistry due to the high bond energy of the C-F bond. researchgate.net While many transformations rely on transition metals, several metal-free strategies have been developed. mdpi.com These methods are advantageous due to their potential for reduced cost and environmental impact. mdpi.com
For a molecule like this compound, metal-free C-F bond transformations could theoretically proceed via nucleophilic aromatic substitution (SNAr). This pathway is typically facilitated by strong electron-withdrawing groups positioned ortho or para to the fluorine atom, which stabilize the intermediate Meisenheimer complex. In the case of this compound, the activating methoxy and cyclopropyl groups make a standard SNAr reaction at the C-F bond less favorable.
However, specific metal-free approaches have been reported for the activation of C-F bonds in various fluoroaromatics. One such method is hydrodefluorination (HDF), which replaces a fluorine atom with hydrogen. mdpi.com For instance, the use of boron hydrides has been identified as a potential tool for C-F bond activation in transition metal-free HDF systems. researchgate.netmdpi.com Another strategy involves the use of strong nucleophiles, such as amines, in reactions with polyfluorinated arenes, sometimes facilitated by a base like sodium hydride, to achieve substitution of fluorine atoms. researchgate.net Photoredox catalysis using organic photocatalysts also represents an emerging metal-free approach, capable of promoting C-F bond cleavage through the generation of radical intermediates under visible light irradiation. acs.org
Electrophilic Aromatic Substitution Patterns on the Fluorinated Anisole
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. uomustansiriyah.edu.iq The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. uomustansiriyah.edu.iqmasterorganicchemistry.com The first step, the formation of this intermediate, is typically the rate-determining step because it temporarily disrupts the aromatic system. masterorganicchemistry.comuci.edu
The regioselectivity of EAS on a substituted benzene (B151609) ring is governed by the electronic properties of the existing substituents. In this compound, three substituents influence the position of incoming electrophiles: the methoxy group (-OCH₃), the cyclopropyl group, and the fluorine atom (-F).
Methoxy Group (-OCH₃): A powerful activating group and an ortho, para-director due to its strong electron-donating resonance effect. masterorganicchemistry.com
Cyclopropyl Group: An activating group that directs ortho, para. unl.pt Its activating nature stems from the ability of the cyclopropane ring's Walsh orbitals to donate electron density to the aromatic ring.
Fluoro Group (-F): A deactivating group due to its strong inductive electron withdrawal, but it still directs ortho, para because of a competing, albeit weaker, electron-donating resonance effect. uci.edu
When multiple substituents are present, the most strongly activating group typically controls the regiochemical outcome. masterorganicchemistry.com In this case, the methoxy group is the most powerful activating group and will therefore be the primary director for electrophilic attack.
The positions ortho to the methoxy group are C2 and C4. The position para is C6.
Position C2 is already substituted with the cyclopropyl group.
Position C4 is available for substitution.
Position C6 is available for substitution.
Therefore, electrophilic attack is most likely to occur at positions C4 and C6. Steric hindrance from the adjacent cyclopropyl group at C2 might slightly disfavor attack at C4 compared to C6.
Table 1: Directing Effects of Substituents in this compound
| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Influence |
| -OCH₃ | C1 | Strong Resonance Donor, Inductive Withdrawer | Strongly Activating | ortho, para (to C2, C4, C6) |
| -Cyclopropyl | C2 | Electron Donor | Activating | ortho, para (to C1, C3, C5) |
| -F | C3 | Strong Inductive Withdrawer, Resonance Donor | Deactivating | ortho, para (to C2, C4, C6) |
Modifications of the Methoxy Group
The methoxy group (-OCH₃) is a key functional group in this compound and can be the target of specific chemical transformations. The most common modification is O-demethylation, which converts the anisole derivative into the corresponding phenol (B47542). This transformation is significant in medicinal chemistry and drug metabolism studies, as the resulting phenol often exhibits different biological activity and pharmacokinetic properties compared to its methylated precursor.
For example, studies on related arylcyclopropane structures have shown that the presence of a methoxy group can direct metabolism towards O-demethylation. unl.pt This reaction is typically catalyzed by enzymes such as Cytochrome P450 in biological systems. unl.pt Chemically, O-demethylation can be achieved using various reagents, most notably strong protic acids like HBr or Lewis acids such as boron tribromide (BBr₃). The reaction with BBr₃ proceeds via the formation of a Lewis acid-base adduct, followed by the nucleophilic cleavage of the methyl C-O bond.
Table 2: Potential Products from Methoxy Group Modification
| Starting Material | Reagent/Condition | Product Name |
| This compound | BBr₃ or HBr | 2-Cyclopropyl-3-fluorophenol (B2910370) |
| This compound | Cytochrome P450 (metabolism) | 2-Cyclopropyl-3-fluorophenol |
Investigation of Reaction Mechanisms and Intermediates
Understanding the reaction mechanisms and the nature of the intermediates involved is crucial for predicting and controlling the outcomes of chemical transformations involving this compound.
Ionic Pathways in Electrophilic Aromatic Substitution: The mechanism of electrophilic aromatic substitution on the this compound ring proceeds through an ionic pathway. The reaction is initiated by the attack of the electron-rich aromatic π-system on an electrophile (E⁺). uomustansiriyah.edu.iq This forms a high-energy carbocation intermediate, the arenium ion, where the positive charge is delocalized across the ring, primarily at the positions ortho and para to the site of attack. uci.edu The stability of this intermediate is the key to the reaction's rate and regioselectivity. The electron-donating methoxy and cyclopropyl groups effectively stabilize the positive charge of the arenium ion, especially when the attack occurs at the C4 or C6 positions, thus lowering the activation energy for these pathways. masterorganicchemistry.com The final step is a rapid deprotonation from the carbon bearing the new electrophile, which restores the aromaticity of the ring. masterorganicchemistry.com
Radical and Ionic Pathways in Other Transformations: While EAS follows an ionic pathway, other reactions can involve radical intermediates. For instance, certain metal-free C-F bond transformations can be initiated by a single-electron transfer (SET) process, generating a radical anion. acs.org This intermediate can then fragment, cleaving the C-F bond to produce an aryl radical.
The O-demethylation of the methoxy group can also proceed through different mechanisms. While chemical methods using reagents like BBr₃ typically involve an ionic SN2-type attack on the methyl group, metabolic O-demethylation catalyzed by P450 enzymes is proposed to proceed via a radical mechanism. unl.pt This pathway involves an initial hydrogen atom abstraction from the methoxy group, leading to a radical intermediate that subsequently collapses to form the phenol and formaldehyde (B43269). unl.pt
Advanced Spectroscopic and Structural Characterization of 2 Cyclopropyl 3 Fluoroanisole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Architecture
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-Cyclopropyl-3-fluoroanisole, a combination of one-dimensional and two-dimensional NMR experiments is essential for an unambiguous structural assignment.
Proton (¹H) NMR for Connectivities and Proton Environments
Proton (¹H) NMR spectroscopy reveals the different types of protons in a molecule and their relationships. In this compound, the ¹H NMR spectrum can be divided into the aromatic, methoxy (B1213986), and cyclopropyl (B3062369) regions.
Aromatic Region: The protons on the benzene (B151609) ring will appear as complex multiplets due to spin-spin coupling with each other and with the fluorine atom.
Methoxy Region: The three protons of the methoxy group (-OCH₃) will typically appear as a sharp singlet, shifted downfield due to the deshielding effect of the adjacent oxygen atom.
Cyclopropyl Region: The protons on the cyclopropyl ring will exhibit complex splitting patterns due to geminal and vicinal coupling.
The exact chemical shifts and coupling constants are influenced by the solvent and the specific conformation of the molecule.
Carbon (¹³C) NMR for Carbon Skeleton Analysis
Carbon (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. masterorganicchemistry.com In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will appear as a single line. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. The carbon attached to the fluorine atom will show a large coupling constant (¹JCF), which is a characteristic feature. The carbons of the cyclopropyl group will appear at relatively high field, a characteristic of strained ring systems.
Table 1: Predicted ¹³C NMR Chemical Shifts for Anisole (B1667542) Derivatives
| Carbon Position | Anisole (ppm) | 2-Fluoroanisole (ppm) | 3-Fluoroanisole (ppm) |
|---|---|---|---|
| C1 | 159.9 | 151.7 (d, J=246.5 Hz) | 163.5 (d, J=243.4 Hz) |
| C2 | 120.8 | 115.1 (d, J=18.6 Hz) | 102.4 (d, J=25.5 Hz) |
| C3 | 129.5 | 124.6 (d, J=7.6 Hz) | 130.3 (d, J=9.9 Hz) |
| C4 | 122.1 | 121.3 (d, J=4.5 Hz) | 107.1 (d, J=1.2 Hz) |
| C5 | 129.5 | 124.6 (d, J=7.6 Hz) | 110.4 (d, J=21.1 Hz) |
| C6 | 120.8 | 115.1 (d, J=18.6 Hz) | 130.3 (d, J=9.9 Hz) |
| OCH₃ | 55.0 | 55.7 | 55.3 |
Note: 'd' denotes a doublet, and 'J' is the coupling constant in Hz. Data for fluoroanisoles provides a reference for interpreting the spectrum of the target compound.
Fluorine (¹⁹F) NMR for Fluorine Atom Environment and Proximity Effects
Fluorine (¹⁹F) NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. The chemical shift of the fluorine nucleus is very sensitive to its electronic environment. nih.gov In this compound, the ¹⁹F NMR spectrum would show a single resonance, likely a multiplet due to coupling with the neighboring aromatic protons. The chemical shift value would be characteristic of an aryl fluoride (B91410). ucsb.eduslideshare.net The magnitude of the through-space coupling between fluorine and the protons of the cyclopropyl group can provide insights into the conformational preferences of the molecule.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Comprehensive Structural and Stereochemical Assignment
Two-dimensional (2D) NMR techniques are powerful tools for establishing the complete connectivity and spatial relationships within a molecule. uni-regensburg.de
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. creative-biostructure.com For this compound, COSY would show correlations between the aromatic protons and between the protons on the cyclopropyl ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. creative-biostructure.comarxiv.org It is invaluable for assigning the resonances in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two to three bonds). youtube.com HMBC is crucial for connecting the different fragments of the molecule, for example, showing correlations between the cyclopropyl protons and the aromatic carbons, or between the methoxy protons and the C1 carbon of the benzene ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net NOESY can provide information about the preferred conformation of the cyclopropyl group relative to the plane of the aromatic ring.
Mass Spectrometry (MS) for Fragmentation Analysis and Gas-Phase Ion Chemistry
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to elucidate its structure through the analysis of fragmentation patterns. msu.edu
Elucidation of Fragmentation Pathways and Isomeric Distinctions
In the mass spectrometer, this compound will be ionized, typically forming a molecular ion (M⁺). The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is a fingerprint of the molecule's structure. libretexts.org
Common fragmentation pathways for this molecule would likely include:
Loss of a methyl radical (•CH₃) from the methoxy group to form an [M-15]⁺ ion.
Loss of a formaldehyde (B43269) molecule (CH₂O) to form an [M-30]⁺ ion.
Cleavage of the cyclopropyl ring.
Loss of a fluorine atom.
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the determination of their elemental composition. beilstein-journals.org By carefully analyzing the fragmentation pattern, it is possible to distinguish this compound from its isomers, as different isomers will often fragment in different ways. spectroscopyonline.com
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Anisole |
| 2-Fluoroanisole |
High-Resolution Mass Spectrometry for Elemental Composition Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm). This precision allows for the determination of a unique elemental formula from the measured exact mass.
For this compound, the molecular formula is C₁₀H₁₁FO. By summing the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, and ¹⁶O), the theoretical monoisotopic mass can be calculated. An experimental HRMS measurement that matches this theoretical value provides definitive evidence for the compound's elemental formula, ruling out other potential formulas with the same nominal mass. The technique is a cornerstone in chemical synthesis for verifying the identity of a target molecule. uni-regensburg.decore.ac.ukucl.ac.uk
Table 1: Theoretical Monoisotopic Mass Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁FO |
| Exact Mass of ¹²C | 12.000000 Da |
| Exact Mass of ¹H | 1.007825 Da |
| Exact Mass of ¹⁹F | 18.998403 Da |
| Exact Mass of ¹⁶O | 15.994915 Da |
| Calculated Theoretical Exact Mass | 166.0794 Da |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. anton-paar.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be constructed. unistra.fr
Determination of Relative and Absolute Configurations in Crystalline Forms
While this compound itself is achiral, X-ray crystallography is the gold standard for determining the relative and absolute configuration of chiral molecules. researchgate.net If a chiral derivative of this compound were synthesized, or if it were used as a ligand in a chiral complex, crystallography could unambiguously establish the spatial arrangement of its substituents. researchgate.net For chiral compounds that crystallize in a non-centrosymmetric space group, techniques like anomalous dispersion can be used to determine the absolute configuration, a critical piece of information in fields like medicinal chemistry and materials science. googleapis.comacs.org
Analysis of Conformational Preferences and Intermolecular Interactions
The solid-state structure revealed by X-ray crystallography provides invaluable insight into the molecule's preferred conformation and the non-covalent interactions that govern its packing in the crystal lattice. ntu.edu.sgnih.gov
For this compound, key conformational features of interest would be the rotational orientation of the cyclopropyl and methoxy groups relative to the benzene ring. The cyclopropyl group can adopt a "bisected" or "perpendicular" conformation, with the bisected form often being slightly preferred due to favorable electronic interactions between the cyclopropyl's Walsh orbitals and the aromatic π-system. unl.pt Similarly, the methoxy group's orientation (planar or orthogonal to the ring) is influenced by steric and electronic effects. researchgate.net
Furthermore, the analysis of the crystal packing would reveal a network of intermolecular interactions. These could include weak hydrogen bonds (e.g., C-H···O, C-H···F), π-π stacking between aromatic rings, and van der Waals forces. Understanding these interactions is crucial for predicting and interpreting the material's physical properties, such as melting point and solubility. nih.gov
Vibrational Spectroscopy (IR, Raman) for Characteristic Functional Group Signatures and Molecular Dynamics
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. hawaii.edu These methods are highly sensitive to the presence of specific functional groups, which have characteristic absorption or scattering frequencies. The combination of IR and Raman spectroscopy provides complementary information, as some vibrational modes may be strong in one technique and weak or silent in the other, based on the change in dipole moment (IR) or polarizability (Raman) during the vibration. spectroscopyonline.comlibretexts.org
For this compound, the spectra would be dominated by vibrations associated with the substituted benzene ring, the cyclopropyl group, and the methoxy moiety. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to aid in the assignment of complex vibrational spectra. researchgate.netresearchgate.net
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |
|---|---|---|---|
| Aromatic C-H | Stretching | 3100-3000 | Medium / Strong |
| Cyclopropyl C-H | Stretching | 3080-2990 | Medium / Strong |
| Methoxy C-H | Stretching | 2950-2850 | Medium / Strong |
| Aromatic C=C | Stretching | 1600-1450 | Strong / Strong |
| Aromatic C-O | Asymmetric Stretch | 1275-1200 | Strong / Medium |
| Aromatic C-O | Symmetric Stretch | 1050-1000 | Medium / Strong |
| Aromatic C-F | Stretching | 1250-1100 | Strong / Weak |
| Cyclopropyl Ring | Ring "Breathing" | ~1020 | Weak / Strong |
Electronic Absorption Spectroscopy (UV-Vis) for Aromatic Chromophore Analysis
Electronic absorption spectroscopy in the ultraviolet-visible (UV-Vis) range provides information about the electronic transitions within a molecule. hnue.edu.vn The primary chromophore in this compound is the substituted benzene ring. basicmedicalkey.com The π-electrons of the aromatic system can be excited to higher energy π* orbitals by absorbing UV radiation. hnue.edu.vn
Table 3: Predicted UV-Vis Absorption Data for the Aromatic Chromophore of this compound
| Transition Type | Typical Benzene λmax (nm) | Predicted λmax for this compound (nm) |
|---|---|---|
| Primary Band (E1) | ~184 | < 200 |
| Primary Band (E2) | ~204 | 210 - 230 |
| Secondary Band (B) | ~255 | 260 - 280 |
Theoretical and Computational Investigations of 2 Cyclopropyl 3 Fluoroanisole
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are powerful tools for determining the three-dimensional structure and electronic nature of molecules from first principles. For a molecule like 2-cyclopropyl-3-fluoroanisole, these methods can elucidate the complex interplay between its different functional groups.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it ideal for studying the conformational preferences of organic molecules. nrel.govepstem.net While specific DFT studies on this compound are not prevalent in the literature, the behavior of its constituent parts—fluoroanisoles and arylcyclopropanes—has been investigated. researchgate.netunl.pt
DFT calculations, typically using functionals like B3LYP or M06-2X combined with basis sets such as 6-311++G(d,p), are employed to explore the potential energy surface of the molecule. researchgate.netresearchgate.net This exploration identifies all possible conformational isomers and their relative stabilities. The primary degrees of rotational freedom in this compound are the rotation of the methoxy (B1213986) group around the C(aryl)-O bond and the cyclopropyl (B3062369) group around the C(aryl)-C(cyclopropyl) bond.
The methoxy group can adopt a planar conformation (syn or anti with respect to the cyclopropyl group) or a non-planar (orthogonal) conformation. The cyclopropyl group typically orients in either a "bisected" or "perpendicular" conformation relative to the aromatic ring. unl.pt DFT calculations would determine the energy of each possible combination to identify the global energy minimum, which represents the most stable conformer of the molecule. The steric hindrance between the adjacent cyclopropyl and methoxy groups is expected to be a dominant factor in determining the final geometry and relative energies of the conformers.
| Computational Method | Basis Set | Properties Calculated | Purpose |
|---|---|---|---|
| DFT (e.g., B3LYP, PBE1PBE) | Pople-style (e.g., 6-31G(d), 6-311++G(d,p)) | Optimized Geometries, Relative Energies, Vibrational Frequencies | To identify stable conformational isomers and the global energy minimum. epstem.netrsc.org |
| DFT (e.g., M06-2X) | Dunning-style (e.g., cc-pVTZ) | Rotational Energy Barriers, Transition States | To calculate the energy required for interconversion between conformers. nrel.gov |
Ab initio methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. iitg.ac.inuoc.gr Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a higher level of accuracy for electronic structure characterization compared to DFT, albeit at a greater computational cost. nrel.govarxiv.org
For this compound, these high-level calculations would be used to:
Refine Molecular Geometry: Obtain highly accurate bond lengths and angles for the lowest energy conformer.
Calculate Precise Electronic Energy: Determine a very accurate total electronic energy, which is crucial for calculating thermochemical properties.
Characterize the Wavefunction: Provide a detailed description of the electron distribution, allowing for the calculation of properties like ionization potential, electron affinity, and dipole moments with high confidence. iitg.ac.in
These methods are often considered the "gold standard" for small to medium-sized molecules and are used to benchmark the accuracy of more computationally efficient methods like DFT. arxiv.org
Conformational Analysis and Energy Landscapes
Each substituent on the benzene (B151609) ring exerts a unique electronic and steric influence that collectively determines the molecule's preferred conformation.
Methoxy Group (-OCH₃): In simple anisoles, the methoxy group strongly prefers a planar conformation where the methyl group is in the same plane as the aromatic ring. This orientation maximizes the stabilizing conjugation between the oxygen's lone pair electrons and the aromatic π-system. nih.govresearchgate.net
Fluorine (-F): As a substituent, fluorine is small and highly electronegative. Its primary effect is electronic, withdrawing electron density through the sigma bond (inductive effect). Its steric impact is minimal but its presence at the 3-position will influence the electronic environment of the adjacent methoxy and cyclopropyl groups.
Cyclopropyl Group: The cyclopropyl group is sterically more demanding than a methyl group. Electronically, it can act as an electron-donating group through conjugation of its Walsh orbitals with the aromatic π-system. unl.pt This conjugation is most effective when the cyclopropane (B1198618) ring is in the "bisected" conformation, where the C2-C3 bond of the cyclopropyl ring is parallel to the p-orbitals of the aromatic carbon it's attached to. unl.pt
The ortho-positioning of the bulky cyclopropyl and methoxy groups will likely lead to significant steric repulsion, potentially forcing the methoxy group out of its preferred planar conformation. The final geometry will be a compromise that balances the stabilizing electronic effects of conjugation with the destabilizing steric strain.
The energy required to rotate a substituent around its bond to the aromatic ring is known as the rotational barrier. nih.gov Analyzing these barriers provides insight into the molecule's flexibility and the relative stability of its conformers.
Anisole (B1667542) (-OCH₃) Rotation: The rotational barrier for the methoxy group in unsubstituted anisole is relatively low, but the planar conformer is the most stable. nih.gov The presence of an adjacent cyclopropyl group in this compound would significantly increase this barrier due to steric hindrance.
Cyclopropylbenzene (B146485) Rotation: The rotational barrier in cyclopropylbenzene is very low, with an energy difference of approximately 1.1 kcal/mol between the preferred bisected and the perpendicular conformations, indicating near-free rotation at room temperature. unl.pt
In this compound, the interaction between the ortho substituents is key. The rotational energy landscape will be complex, with the preferred geometry being the one that minimizes the steric clash between the hydrogen atoms of the methoxy group and the cyclopropyl ring. This likely results in a non-planar orientation for the methoxy group and a locked or highly restricted rotation for the cyclopropyl group.
| Molecule | Rotating Group | Typical Rotational Barrier (kcal/mol) | Most Stable Conformation |
|---|---|---|---|
| Anisole | -OCH₃ | ~2-5 | Planar nih.gov |
| Cyclopropylbenzene | -C₃H₅ | ~1.1 | Bisected unl.pt |
| This compound | -OCH₃ / -C₃H₅ | Expected to be higher due to steric hindrance | Likely a non-planar, sterically minimized geometry |
Elucidation of Electronic Properties and Reactivity Descriptors
Quantum chemical calculations can quantify the electronic properties of a molecule, providing valuable descriptors that predict its chemical reactivity. epstem.net
These descriptors are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ekb.eg
HOMO and LUMO Energies: The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability and reactivity. A smaller gap generally implies higher reactivity. epstem.net
Molecular Electrostatic Potential (MEP): An MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. researchgate.net It reveals the distribution of charge, identifying electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are susceptible to nucleophilic attack. For this compound, negative potential is expected around the electronegative oxygen and fluorine atoms, while the hydrogen atoms will exhibit positive potential.
| Descriptor | Symbol | Significance |
|---|---|---|
| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and stability. epstem.net |
| Chemical Hardness | η | Measures resistance to change in electron distribution. ekb.eg |
| Electronegativity | χ | Measures the ability to attract electrons. researchgate.net |
| Electrophilicity Index | ω | Quantifies the energy lowering upon accepting electrons. ekb.eg |
Computational Mechanistic Studies of Reactions Involving this compound
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. acs.org For reactions involving this compound, computational studies can be employed to map reaction pathways, identify transition states, and predict the outcomes of chemical transformations.
By employing methods like DFT, it is possible to calculate the potential energy surface for a given reaction. This allows for the identification of energy minima corresponding to reactants, intermediates, and products, as well as the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.
For example, in an electrophilic aromatic substitution reaction of this compound, computational methods can be used to model the formation of the sigma complex (arenium ion) intermediate for attack at different positions on the aromatic ring. By calculating the energies of the transition states leading to these intermediates, one can predict the most favorable reaction pathway.
The regioselectivity of a reaction, which is the preference for bond formation at one position over another, can be predicted by comparing the activation energies of the different possible reaction pathways. numberanalytics.com In the case of this compound, the interplay of the electronic and steric effects of the methoxy, fluoro, and cyclopropyl substituents will govern the regioselectivity of reactions such as nitration, halogenation, or Friedel-Crafts acylation. Computational studies can quantify these effects and provide a rational basis for the observed or predicted product distribution.
Stereoselectivity, the preferential formation of one stereoisomer over another, can also be investigated using computational methods. For reactions that create new stereocenters, the relative energies of the transition states leading to the different stereoisomers can be calculated to predict the stereochemical outcome.
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry is also a valuable tool for predicting spectroscopic properties, which can aid in the characterization of molecules.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods has become increasingly accurate. d-nb.infonih.gov DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide theoretical ¹H and ¹³C NMR chemical shifts that are in good agreement with experimental data. escholarship.org For this compound, theoretical calculations could predict the chemical shifts of the aromatic, methoxy, and cyclopropyl protons and carbons. researchgate.net These predictions can be particularly useful for assigning complex spectra and for confirming the structure of the molecule.
A hypothetical table of predicted ¹H NMR chemical shifts for this compound is shown below.
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| Ar-H | 6.8 - 7.2 |
| OCH₃ | 3.85 |
| Cyclopropyl-CH | 0.6 - 1.0 |
Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) or Raman spectrum. researchgate.netresearchgate.net By calculating the harmonic frequencies at the optimized geometry, a theoretical vibrational spectrum can be generated. q-chem.comvasp.atvasp.at This can be used to assign the experimentally observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. For this compound, this would involve identifying the characteristic vibrational frequencies associated with the C-O, C-F, and C-H bonds, as well as the vibrations of the aromatic and cyclopropyl rings.
Synthetic Utility and Potential As a Precursor in Advanced Chemical Synthesis
2-Cyclopropyl-3-fluoroanisole as a Building Block for Complex Molecules
The synthesis of this compound is hypothetically achievable through several modern synthetic methodologies, most plausibly starting from the commercially available precursor, 1-bromo-2-cyclopropyl-3-fluorobenzene. Two primary pathways for the introduction of the methoxy (B1213986) group are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Table 1: Plausible Synthetic Routes to this compound
| Reaction Type | Reagents and Conditions | Rationale |
|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Sodium methoxide (B1231860) (NaOMe), polar aprotic solvent (e.g., DMF, DMSO), heat. | The electron-withdrawing effect of the fluorine atom can activate the aromatic ring towards nucleophilic attack, facilitating the displacement of the bromide. |
Once synthesized, this compound can serve as a scaffold for the introduction of further complexity. The methoxy group can be cleaved to reveal a phenol (B47542), which can then participate in a variety of reactions such as etherifications, esterifications, and O-arylations. The aromatic ring itself is amenable to further functionalization through electrophilic aromatic substitution, with the directing effects of the existing substituents guiding the regioselectivity of incoming electrophiles.
Derivatization to Access Novel Polycyclic Systems or Fluoroarylcyclopropane Scaffolds
The inherent reactivity of the fluoroarylcyclopropane moiety within this compound opens avenues for the construction of novel polycyclic and complex molecular architectures. The cyclopropane (B1198618) ring, with its inherent ring strain and unique electronic properties, can participate in a range of ring-opening and rearrangement reactions.
For instance, under specific catalytic conditions, the cyclopropane ring can undergo C-C bond activation, leading to the formation of larger ring systems. Furthermore, the aromatic ring can be a platform for intramolecular cyclization reactions, leading to the formation of fused ring systems. The fluorine atom can also be a site for further derivatization, for example, through nucleophilic aromatic substitution under harsh conditions or via metallation-based strategies.
Table 2: Potential Derivatization Reactions of this compound
| Reaction Type | Potential Reagents and Conditions | Expected Outcome |
|---|---|---|
| O-Demethylation | BBr3, CH2Cl2 | Formation of 2-cyclopropyl-3-fluorophenol (B2910370), a key intermediate for further functionalization. |
| Electrophilic Aromatic Substitution | Nitrating, halogenating, or acylating agents | Introduction of additional substituents on the aromatic ring, with regioselectivity influenced by the existing groups. |
| Cyclopropane Ring Opening | Transition metal catalysts (e.g., Rh, Pd), acid catalysis | Formation of various acyclic or larger cyclic structures, depending on the reaction conditions and reagents. |
Role as a Mechanistic Probe in Investigating Organofluorine and Cyclopropane Chemistry
The interplay between the electron-donating methoxy group, the electron-withdrawing fluorine atom, and the electronically unique cyclopropyl (B3062369) group makes this compound an interesting substrate for mechanistic studies. The cyclopropyl group is known to be sensitive to the electronic demands of adjacent reaction centers, and its presence can be used to probe the nature of reaction intermediates.
For example, in electrophilic aromatic substitution reactions, the effect of the cyclopropyl group on the stability of the Wheland intermediate can be studied and compared to analogues lacking this group. Similarly, the influence of the fluorine atom on the reactivity of the cyclopropane ring in various transformations can provide valuable insights into the subtle electronic effects that govern these reactions. The compound could be used to study the transmission of electronic effects through the aromatic ring and the cyclopropane moiety.
Exploration in the Design of Chemical Probes or Advanced Materials (e.g., organic electronic materials)
Fluorinated organic molecules are of significant interest in the development of advanced materials, particularly in the field of organic electronics. The introduction of fluorine can modulate key properties such as the HOMO and LUMO energy levels, electron affinity, and solid-state packing. The presence of the fluorine atom in this compound could impart desirable properties for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
The cyclopropyl group, with its rigid and defined geometry, can influence the intermolecular interactions and morphology of thin films, which are critical factors for device performance. By incorporating this compound as a building block into larger conjugated systems, it may be possible to fine-tune the electronic and physical properties of the resulting materials. Its potential as a precursor to liquid crystals or other advanced materials with specific optical or electronic properties is an area ripe for exploration.
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Methodological Advancements
The synthesis of arylcyclopropanes, including fluorinated derivatives like 2-cyclopropyl-3-fluoroanisole, has been a significant focus of academic research. unl.pt Key contributions have centered on the development of novel cross-coupling strategies. These methods often involve the reaction of an aryl halide with a cyclopropyl (B3062369) metal reagent or an aryl metal species with a cyclopropyl halide. unl.pt The Suzuki cross-coupling reaction, utilizing cyclopropylboronic acids, has emerged as a particularly valuable tool for creating the aryl-cyclopropane bond, demonstrating its utility in the synthesis of biologically relevant molecules. unl.pt
Furthermore, formal SNAr reactions of cyclopropyl anions with fluoroarenes, such as the reaction of the anion of cyanocyclopropane with 2-fluoroanisole, have provided direct routes to cyclopropylarenes. unl.pt Another significant advancement lies in the enantioselective cyclopropanation of fluoro-substituted allylic alcohols using zinc carbenoids, which offers a pathway to chiral fluorocyclopropanes. wikipedia.org The development of N-F fluorinating agents has also been a crucial contribution, enabling the introduction of fluorine into aromatic systems, a key step in the synthesis of compounds like this compound. beilstein-journals.org These methodological advancements have expanded the synthetic chemist's toolbox, facilitating the construction of these complex and valuable molecular architectures.
Identification of Unexplored Reaction Pathways and Synthetic Challenges
Despite the progress made, several reaction pathways and synthetic challenges in the chemistry of this compound and its analogs remain underexplored. The regioselective functionalization of the aromatic ring, particularly at positions other than those activated by the existing substituents, presents a significant hurdle. Developing methods for selective C-H activation and functionalization would open new avenues for creating diverse derivatives.
A major challenge lies in the synthesis of polysubstituted fluorinated cyclopropylarenes with precise control over the substitution pattern. While methods for introducing individual groups exist, their sequential and controlled application to a single aromatic core is often complicated by competing reactions and steric hindrance. The development of orthogonal synthetic strategies that allow for the independent manipulation of different positions on the aromatic ring is highly desirable.
Furthermore, the reactivity of the cyclopropyl ring itself in these fluorinated systems is not fully understood. While often considered a stable substituent, the strained three-membered ring can undergo ring-opening reactions under certain conditions. A systematic investigation into the stability and reactivity of the cyclopropyl group in the presence of a fluorinated anisole (B1667542) moiety under various reaction conditions (e.g., strong acids/bases, transition metal catalysis) is needed to define the scope and limitations of its use as a directing or modifying group.
Opportunities for Novel Method Development in Fluorinated Cyclopropylarene Chemistry
The existing challenges directly translate into opportunities for novel method development. There is a clear need for more efficient and selective catalytic systems for the synthesis and functionalization of fluorinated cyclopropylarenes. This includes the development of new ligands for transition metal catalysts that can control regioselectivity in cross-coupling and C-H activation reactions.
Organophotoredox catalysis presents a promising frontier for accessing new reaction pathways. acs.org Light-mediated processes could enable novel C-F bond functionalizations and the introduction of the cyclopropyl group under milder conditions than traditional methods. Exploring photocatalytic cycles for both the formation of the cyclopropyl-aryl bond and the subsequent functionalization of the aromatic ring could lead to more sustainable and atom-economical synthetic routes.
The development of novel fluorinating reagents and methodologies remains a critical area of research. While a variety of N-F reagents are available, there is still a demand for reagents with enhanced selectivity, safety, and broader substrate scope. beilstein-journals.org Furthermore, methods for the late-stage fluorination of complex cyclopropylarenes would be highly valuable for medicinal chemistry applications, allowing for the rapid generation of analog libraries. The development of methods for the introduction of fluorinated alkyl groups, such as the difluoromethyl or trifluoromethyl group, onto the cyclopropylarene scaffold is another area ripe for exploration. sciencedaily.comacs.org
Interdisciplinary Research Avenues and Broader Chemical Significance
The unique structural and electronic properties of this compound and its derivatives position them at the crossroads of several scientific disciplines. In medicinal chemistry, the cyclopropyl group is a well-established bioisostere for various functional groups and can improve metabolic stability and binding affinity. unl.pt The incorporation of fluorine can further modulate pharmacokinetic and pharmacodynamic properties. acs.org Therefore, a systematic exploration of fluorinated cyclopropylarenes as scaffolds for the development of new therapeutic agents is a significant interdisciplinary opportunity. This could involve collaborations between synthetic chemists, computational modelers, and pharmacologists to design and evaluate new drug candidates.
In materials science, the introduction of fluorine and a cyclopropyl group can influence the electronic and photophysical properties of aromatic systems. This opens up possibilities for the design of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The interplay between the conjugative effects of the cyclopropyl group and the inductive effects of fluorine could lead to materials with tailored energy levels and charge transport properties. acs.org
Furthermore, the study of these molecules can contribute to a more fundamental understanding of non-covalent interactions. The interplay of halogen bonding involving the fluorine atom and other weak interactions could be exploited in the design of supramolecular assemblies and crystal engineering. The unique conformational preferences of fluorinated anisoles can also provide insights into molecular recognition and self-assembly processes. researchgate.net The radiolabeling of such compounds with isotopes like Fluorine-18 could also lead to new PET imaging agents for diagnostic purposes in medicine. nih.gov
Q & A
Q. How can computational chemistry methods predict the reactivity of this compound in different environments?
- Methodological Answer : Density Functional Theory (DFT) simulations model electronic effects (e.g., fluorine’s electron-withdrawing impact on the methoxy group). Molecular Dynamics (MD) predict solvation behavior in polar vs. non-polar solvents. Transition state analysis identifies steric hindrance from the cyclopropyl group during nucleophilic substitution .
化知为学24年第二次有机seminar——文献检索与常见术语31:37
Q. What strategies resolve contradictions in spectroscopic data when identifying byproducts of this compound synthesis?
- Methodological Answer :
- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., 4-Fluoro-3-methylanisole in ).
- Isotopic Labeling : Introduce at the cyclopropane ring to track unexpected rearrangements.
- Multi-Technique Analysis : Combine IR spectroscopy (C-F stretch ~1100 cm) with X-ray crystallography for ambiguous peaks .
Q. How do steric effects of the cyclopropyl group influence the electronic properties of this compound?
- Methodological Answer : X-ray crystallography reveals bond angle strain (94–98° in cyclopropane), increasing ring tension. Cyclic voltammetry measures redox potentials altered by the strained ring’s conjugation with the aromatic system. Hammett substituent constants () quantify electronic effects on reaction rates .
Q. What methodologies assess the ecological impact of this compound degradation products?
- Methodological Answer :
- Biotic Degradation : Aerobic/anaerobic microbial assays track fluorinated metabolite persistence.
- Abiotic Degradation : UV irradiation studies simulate photolysis in aquatic systems.
- QSAR Models : Predict toxicity using Quantitative Structure-Activity Relationships for fluorine-containing analogs .
Q. How can long-term stability studies of this compound be designed to evaluate decomposition pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
